![molecular formula C8H13NO2S2 B177900 2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone CAS No. 199447-25-1](/img/structure/B177900.png)
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone, also known as Metolachlor, is a selective pre-emergent herbicide used to control weeds in various crops, including corn, soybeans, cotton, and peanuts. It was first introduced in the 1970s and has since become a widely used herbicide due to its effectiveness and low toxicity.
Wirkmechanismus
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone works by inhibiting the growth of weeds by interfering with the biosynthesis of lipids in the weed's cell membranes. This leads to the death of the weed before it can emerge from the soil.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity to mammals, with no adverse effects observed in acute toxicity studies. However, it has been found to have some toxicity to aquatic organisms, with studies showing that it can be toxic to fish and aquatic invertebrates at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone has several advantages for use in lab experiments, including its effectiveness against a wide range of weeds, its low toxicity to mammals, and its low potential for groundwater contamination. However, it also has some limitations, including its toxicity to aquatic organisms and the need for proper handling and disposal to prevent environmental contamination.
Zukünftige Richtungen
There are several future directions for research on 2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone, including the development of new formulations that are more effective against resistant weeds, the investigation of its potential for use in integrated weed management strategies, and the study of its environmental fate and transport in different soil types and under different climatic conditions. Additionally, there is a need for further research on the potential long-term effects of this compound on non-target organisms and ecosystems.
Synthesemethoden
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone is synthesized through a multi-step process, starting with the reaction of 2-mercaptoethanol with 2-chloroacetyl chloride to form 2-(chloroacetylthio)ethanol. This intermediate is then reacted with ethylamine to form 2-ethoxy-4-(2-chloroacetylthio)butyric acid ethyl ester. The final step involves the reaction of this intermediate with thiosemicarbazide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It has also been studied for its environmental impact, with studies showing that it has a low potential for groundwater contamination and does not persist in soil for long periods.
Eigenschaften
CAS-Nummer |
199447-25-1 |
|---|---|
Molekularformel |
C8H13NO2S2 |
Molekulargewicht |
219.3 g/mol |
IUPAC-Name |
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C8H13NO2S2/c1-3-11-8-9-6(4-5-12-2)7(10)13-8/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
UPHBJQGONONOOD-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(C(=O)S1)CCSC |
Kanonische SMILES |
CCOC1=NC(C(=O)S1)CCSC |
Synonyme |
5(4H)-Thiazolone,2-ethoxy-4-[2-(methylthio)ethyl]-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)

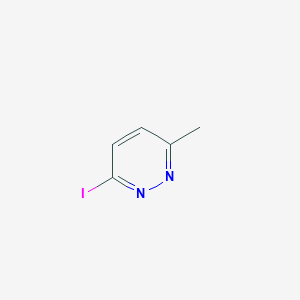
![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)
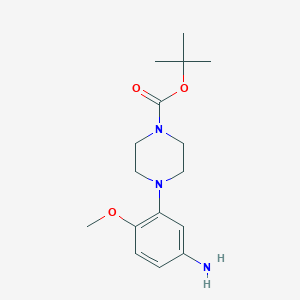

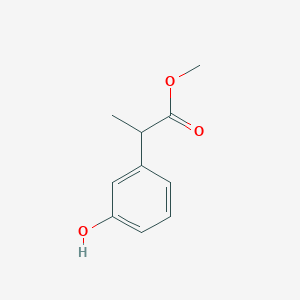

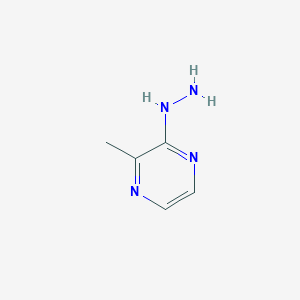
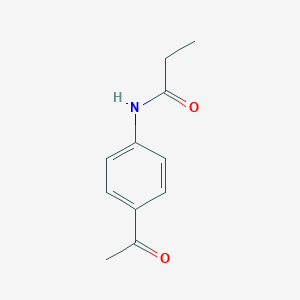
![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)

